3-(2-fluorophenyl)-N-(1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide
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Overview
Description
3-(2-FLUOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FLUOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole and oxazole rings, followed by the introduction of the fluorophenyl group and the methoxyethyl carbamoyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-FLUOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorophenyl derivatives.
Scientific Research Applications
3-(2-FLUOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-FLUOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-CHLOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE
- 3-(2-BROMOPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE
Uniqueness
The uniqueness of 3-(2-FLUOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE lies in its fluorophenyl group, which imparts distinct chemical and biological properties compared to its chloro and bromo analogs. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H22FN5O4 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-3,5-dimethylpyrazol-4-yl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C20H22FN5O4/c1-12-19(13(2)26(24-12)11-18(27)22-8-9-29-3)23-20(28)17-10-16(25-30-17)14-6-4-5-7-15(14)21/h4-7,10H,8-9,11H2,1-3H3,(H,22,27)(H,23,28) |
InChI Key |
LTWFHJCTWHYJDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCCOC)C)NC(=O)C2=CC(=NO2)C3=CC=CC=C3F |
Origin of Product |
United States |
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